molecular formula C8H8O2 B179408 4-Hydroxy-2-methylbenzaldehyde CAS No. 41438-18-0

4-Hydroxy-2-methylbenzaldehyde

Cat. No.: B179408
CAS No.: 41438-18-0
M. Wt: 136.15 g/mol
InChI Key: JDWWIEFMFPWBST-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methylbenzaldehyde is an organic compound with the molecular formula C8H8O2. It is a derivative of benzaldehyde, characterized by the presence of a hydroxyl group at the fourth position and a methyl group at the second position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-2-methylbenzaldehyde can be synthesized through several methods. One common method involves the hydroxylation of 2-methylbenzaldehyde using appropriate oxidizing agents. Another method includes the formylation of 4-hydroxy-2-methylphenol using formylating agents such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of 2-methylphenol. This process typically employs catalysts such as copper or vanadium oxides under controlled temperature and pressure conditions to achieve high yields and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Hydroxy-2-methylbenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methylbenzaldehyde involves its ability to disrupt cellular redox homeostasis. It acts as a redox-active compound, interfering with the antioxidation systems of cells. This disruption can lead to oxidative stress, which is detrimental to microbial cells, making it effective as an antimicrobial agent . The compound targets molecular pathways involving superoxide dismutases and glutathione reductase, among others .

Comparison with Similar Compounds

Comparison: 4-Hydroxy-2-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it has a higher propensity for undergoing electrophilic substitution reactions at the ortho and para positions relative to the hydroxyl group. This makes it particularly useful in synthetic organic chemistry for the preparation of complex molecules .

Properties

IUPAC Name

4-hydroxy-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-6-4-8(10)3-2-7(6)5-9/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWWIEFMFPWBST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332480
Record name 4-Hydroxy-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41438-18-0
Record name 4-Hydroxy-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 41438-18-0
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Synthesis routes and methods

Procedure details

The compound of Step B, 13.54 g (76.9 mmole), 1.72 g (7.69 mmole) palladium acetate, and 12.09 g (46.2 mmole) triphenylphosphine were mixed in a 250 ml flask. Formic acid, 3.2 ml (84.6 mmole), was added and the reaction was swirled. Within 15 seconds, the reaction foamed, exothermed and formed a gum which was dissolved in ethyl acetate, washed once with sodium bicarbonate and once with brine. The organic layer was chromatographed on 350 ml silica, eluting with 20%, then 40% ethyl acetate/hexane. The fractions were combined and the product crystallized from methylene chloride/hexane to give 3.61 g (35%)of product which was used without further purification.
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12.09 g
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1.72 g
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Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 4-hydroxy-2-methylbenzaldehyde synthesized and what is its role in the development of potential antibacterial agents?

A1: this compound is synthesized by treating meta-cresol with chloroform via the Reimer-Tiemann formylation reaction []. This compound serves as a crucial building block for synthesizing 4-hydroxy-2-methylchalcone through a Claisen-Schmidt reaction with acetophenone []. This chalcone derivative exhibits promising antibacterial activity against both Escherichia coli and Staphylococcus aureus, with greater efficacy observed against E. coli [].

Q2: How does the antibacterial activity of 4-hydroxy-2-methylchalcone compare to other chalcone derivatives?

A2: Research indicates that 4-hydroxy-2-methylchalcone demonstrates superior antibacterial activity against Escherichia coli compared to Staphylococcus aureus []. Furthermore, its activity profile is comparable to that of 4-hydroxy-3-methoxychalcone and standard chalcone compounds, also showing better inhibition against E. coli []. This suggests that structural variations within the chalcone scaffold, particularly the presence and position of hydroxyl and methoxy substituents, can influence antibacterial efficacy and target specificity.

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